N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, PF-04447943, and has been found to have various biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form 2-fluoro-1,3-diphenylpropan-1-one. This intermediate is then reacted with hydrazine hydrate to form 2-fluoro-1,3-diphenylpyrazolidine. The pyrazolidine is then reacted with methyl chloroformate to form N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester. Finally, this intermediate is reacted with ammonia to form the target compound, N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Starting Materials
2-fluorobenzaldehyde, ethyl acetoacetate, hydrazine hydrate, methyl chloroformate, ammonia
Reaction
Step 1: 2-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 2-fluoro-1,3-diphenylpropan-1-one., Step 2: 2-fluoro-1,3-diphenylpropan-1-one is reacted with hydrazine hydrate in the presence of a base to form 2-fluoro-1,3-diphenylpyrazolidine., Step 3: 2-fluoro-1,3-diphenylpyrazolidine is reacted with methyl chloroformate in the presence of a base to form N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester., Step 4: N-methyl-2-fluoro-1,3-diphenylpyrazolidine-4-carboxylic acid methyl ester is reacted with ammonia in the presence of a base to form N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Mechanism Of Action
PF-04447943 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and temperature, as well as other physiological processes. By blocking TRPV1 channels, PF-04447943 has been found to have potential as a treatment for pain, anxiety, and depression.
Biochemical And Physiological Effects
PF-04447943 has been found to have various biochemical and physiological effects. In preclinical studies, PF-04447943 has been found to reduce anxiety-like behavior in rodents. In cancer research, PF-04447943 has been found to inhibit tumor growth in mice. In inflammation research, PF-04447943 has been found to reduce inflammation in mice.
Advantages And Limitations For Lab Experiments
PF-04447943 has several advantages for lab experiments, including its selectivity for TRPV1 channels and its potential as a treatment for pain, anxiety, and depression. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on PF-04447943. One potential direction is to further investigate its potential as a treatment for anxiety and depression. Another potential direction is to study its effects on other physiological processes, such as inflammation and pain. Additionally, further research is needed to determine the safety and efficacy of PF-04447943 in humans.
Scientific Research Applications
PF-04447943 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, PF-04447943 has been found to have potential as a treatment for anxiety and depression. In cancer research, PF-04447943 has been studied for its potential to inhibit tumor growth. In inflammation research, PF-04447943 has been studied for its potential to reduce inflammation.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQEKZEACVIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.